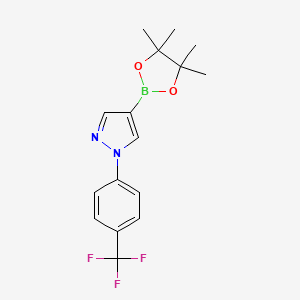
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H18BF3N2O2 and its molecular weight is 338.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may participate in suzuki-miyaura cross-coupling reactions, potentially modifying the function of target proteins .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
生物活性
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a boron-containing moiety. Its molecular formula is C13H14BF3N2O2, with a molecular weight of approximately 292.06 g/mol. The presence of the boron atom in the dioxaborolane structure contributes to its reactivity and potential biological applications.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring often exhibit antimicrobial properties. A study highlighted that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The specific compound under discussion may enhance this activity due to the presence of the trifluoromethyl group, which is known to increase lipophilicity and improve membrane permeability.
Anticancer Properties
The anticancer potential of boron-containing compounds has been widely studied. Boron compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of cellular metabolism and induction of oxidative stress. Preliminary studies suggest that this compound could exhibit similar properties.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined various pyrazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial efficacy compared to standard antibiotics .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of boron-containing compounds, researchers found that derivatives similar to our compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BF3N2O2/c1-14(2)15(3,4)24-17(23-14)12-9-21-22(10-12)13-7-5-11(6-8-13)16(18,19)20/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNKAJOUMBWCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














